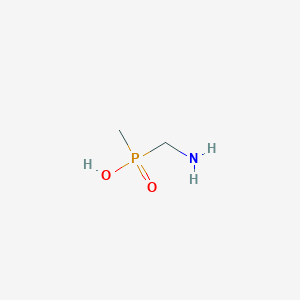
2-(ブロモアセチル)ピリジン臭化水素酸塩
概要
説明
2-(Bromoacetyl)pyridine hydrobromide is a chemical compound with the molecular formula C7H7Br2NO and a molecular weight of 280.94 g/mol . It is commonly used in various chemical reactions and research applications due to its unique properties and reactivity.
科学的研究の応用
2-(Bromoacetyl)pyridine hydrobromide has a wide range of applications in scientific research:
準備方法
2-(Bromoacetyl)pyridine hydrobromide can be synthesized through several methods. One common synthetic route involves the bromination of 2-acetylpyridine. The reaction typically involves the addition of bromine to 2-acetylpyridine in the presence of a suitable solvent, such as acetic acid or chloroform . The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified through recrystallization or other suitable purification techniques.
Industrial production methods for 2-(Bromoacetyl)pyridine hydrobromide may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, may be optimized to maximize yield and purity .
化学反応の分析
2-(Bromoacetyl)pyridine hydrobromide undergoes various chemical reactions, including substitution, oxidation, and reduction reactions.
Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives under suitable conditions.
Reduction Reactions: Reduction of 2-(Bromoacetyl)pyridine hydrobromide can lead to the formation of corresponding alcohols or amines.
Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
作用機序
The mechanism of action of 2-(Bromoacetyl)pyridine hydrobromide involves its reactivity with nucleophiles. The bromine atom in the compound is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with various nucleophiles, leading to the formation of new chemical entities . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
類似化合物との比較
2-(Bromoacetyl)pyridine hydrobromide can be compared with other similar compounds, such as 2-(Bromomethyl)pyridine hydrobromide and 2-(Bromoethyl)pyridine hydrobromide . These compounds share similar structural features but differ in the length and nature of the carbon chain attached to the pyridine ring. The unique reactivity of 2-(Bromoacetyl)pyridine hydrobromide, particularly its ability to undergo various substitution reactions, sets it apart from these similar compounds .
Similar Compounds
- 2-(Bromomethyl)pyridine hydrobromide
- 2-(Bromoethyl)pyridine hydrobromide
- 2-(Bromomethyl)-6-chloroimidazo[1,2-a]pyridine hydrobromide
特性
IUPAC Name |
2-bromo-1-pyridin-2-ylethanone;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO.BrH/c8-5-7(10)6-3-1-2-4-9-6;/h1-4H,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKVUGZUYJUSKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)CBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379909 | |
| Record name | 2-(Bromoacetyl)pyridine hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17570-98-8 | |
| Record name | 17570-98-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73994 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Bromoacetyl)pyridine hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-1-(2-pyridinyl)-1-ethanone hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using water as a solvent in the synthesis of 2-pyridylimidazo pyridine derivatives?
A1: The research highlights the advantage of using water as a solvent in the synthesis of 2-pyridylimidazo pyridine derivatives []. This approach offers several benefits:
- Environmental friendliness: Water is a green solvent, reducing the use of hazardous organic solvents and minimizing the environmental impact of the synthesis process [].
- Simplified protocol: The reaction can be carried out without the need to isolate the intermediate, 2-(bromoacetyl) pyridine, simplifying the procedure and improving efficiency [].
- Mild reaction conditions: Water provides a milder reaction environment compared to some organic solvents, potentially reducing the formation of unwanted side products [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[(3S,8S,9R,10R,12R,13S,14R,17S)-17-Acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] benzoate](/img/structure/B93225.png)








